

# A Technical Guide to 2-Methylbenzoxazole: Properties, Synthesis, and Biological Relevance

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## Compound of Interest

Compound Name: 2-Methylbenzoxazole

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## Abstract

**2-Methylbenzoxazole** (CAS No. 95-21-6) is a heterocyclic aromatic organic compound belonging to the benzoxazole class. It is characterized by a fused benzene and oxazole ring system with a methyl substituent at the 2-position. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Notably, the benzoxazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the physical and chemical properties of **2-methylbenzoxazole**, detailed experimental protocols for its synthesis and characterization, and a discussion of its role in chemical synthesis and potential biological activities.

## Physicochemical Properties

**2-Methylbenzoxazole** is typically a colorless to pale yellow liquid or a white to off-white solid at room temperature, with a distinct, slightly aromatic odor.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and dichloromethane.[2][4]

## Identification and Structural Data

Property	Value	Reference(s)
IUPAC Name	2-methyl-1,3-benzoxazole	[5]
CAS Number	95-21-6	[3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO	[3]
Molecular Weight	133.15 g/mol	[3]
Canonical SMILES	CC1=NC2=CC=CC=C2O1	[5]
InChI Key	DQSHFKPKFISSNM-UHFFFAOYSA-N	[3]

## Physical and Chemical Constants

Property	Value	Reference(s)
Appearance	Colorless to yellow liquid or solid	[2][3]
Melting Point	5-10 °C	[3]
Boiling Point	178 °C	[3]
Density	1.121 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.550	[3]
Flash Point	75 °C (closed cup)	[3]
Solubility in Water	Sparingly soluble	[2]
Solubility in Organic Solvents	Soluble in ethanol	[2]

## Chemical Properties and Reactivity

**2-Methylbenzoxazole** exhibits chemical properties characteristic of aromatic heterocyclic compounds. The benzene ring can undergo electrophilic substitution reactions.[1] The compound is stable under normal temperatures and pressures but is noted to be light-sensitive.[6] It is incompatible with strong oxidizing agents, direct light, and heat.[7] Thermal

decomposition may produce hazardous gases, including nitrogen oxides and carbon monoxide.  
[7]

A key reaction of **2-methylbenzoxazole** is its condensation with aromatic aldehydes that possess acidic protons. This reactivity is utilized in the synthesis of more complex molecules, such as the HIV-reverse transcriptase inhibitor L-696,299 and various bis-styryl dyes.[3]

## Experimental Protocols

### Synthesis of 2-Methylbenzoxazole from o-Aminophenol

This protocol describes a common method for the synthesis of **2-methylbenzoxazole** via the condensation and cyclization of o-aminophenol with acetic anhydride.

Materials:

- o-Aminophenol
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water
- Ice

Equipment:

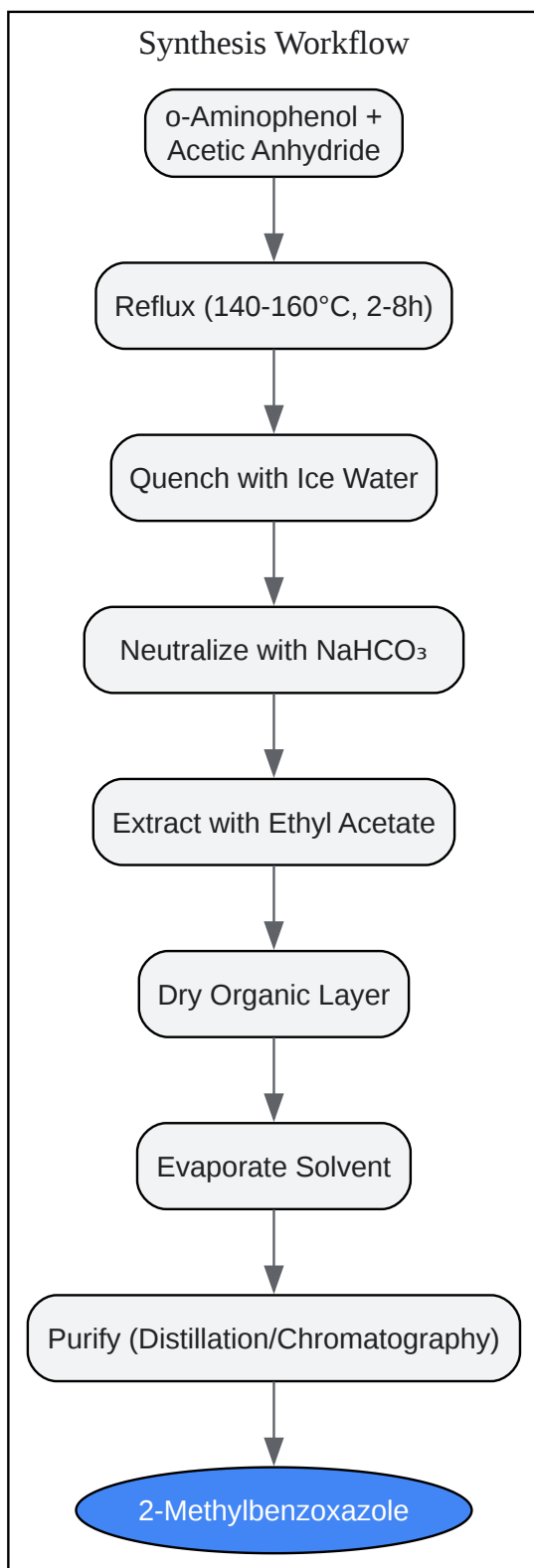
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer

- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Apparatus for distillation (optional, for purification)
- Thin-layer chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-aminophenol (1 equivalent) and acetic anhydride (1.1 to 1.5 equivalents). Glacial acetic acid can be used as a solvent if necessary.
- **Reaction:** Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-8 hours.[\[8\]](#)
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.
- **Neutralization:** Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[\[9\]](#)
- **Washing and Drying:** Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[\[9\]](#)
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

- Purification: The crude **2-methylbenzoxazole** can be purified by vacuum distillation or column chromatography on silica gel.[8]



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**Caption:** General workflow for the synthesis and purification of **2-Methylbenzoxazole**.

## Spectroscopic Characterization

### Sample Preparation:

- Dissolve 5-25 mg of purified **2-methylbenzoxazole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a clean vial.<sup>[10]</sup>
- Ensure the sample is fully dissolved. If necessary, use a vortex mixer.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.<sup>[10]</sup>
- Cap the NMR tube securely.

### Data Acquisition (<sup>1</sup>H NMR):

- Instrument: 300 MHz (or higher) NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
- Relaxation Delay: 1-5 seconds
- Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm).

### Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>):

- ~2.66 ppm (s, 3H): Methyl protons (-CH<sub>3</sub>)
- ~7.32-7.34 ppm (m, 2H): Aromatic protons

- ~7.49 ppm (m, 1H): Aromatic proton
- ~7.69 ppm (m, 1H): Aromatic proton[11][12]

#### Sample Preparation (Neat Liquid Film):

- Place one or two drops of liquid **2-methylbenzoxazole** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.
- Mount the plates in the spectrometer's sample holder.

#### Data Acquisition:

- Instrument: FT-IR Spectrometer
- Mode: Transmittance
- Scan Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Procedure: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Biological Activity and Signaling Pathways

While **2-methylbenzoxazole** itself is primarily used as a chemical intermediate, the broader class of benzoxazole derivatives is the subject of extensive research in medicinal chemistry due to a wide range of biological activities.

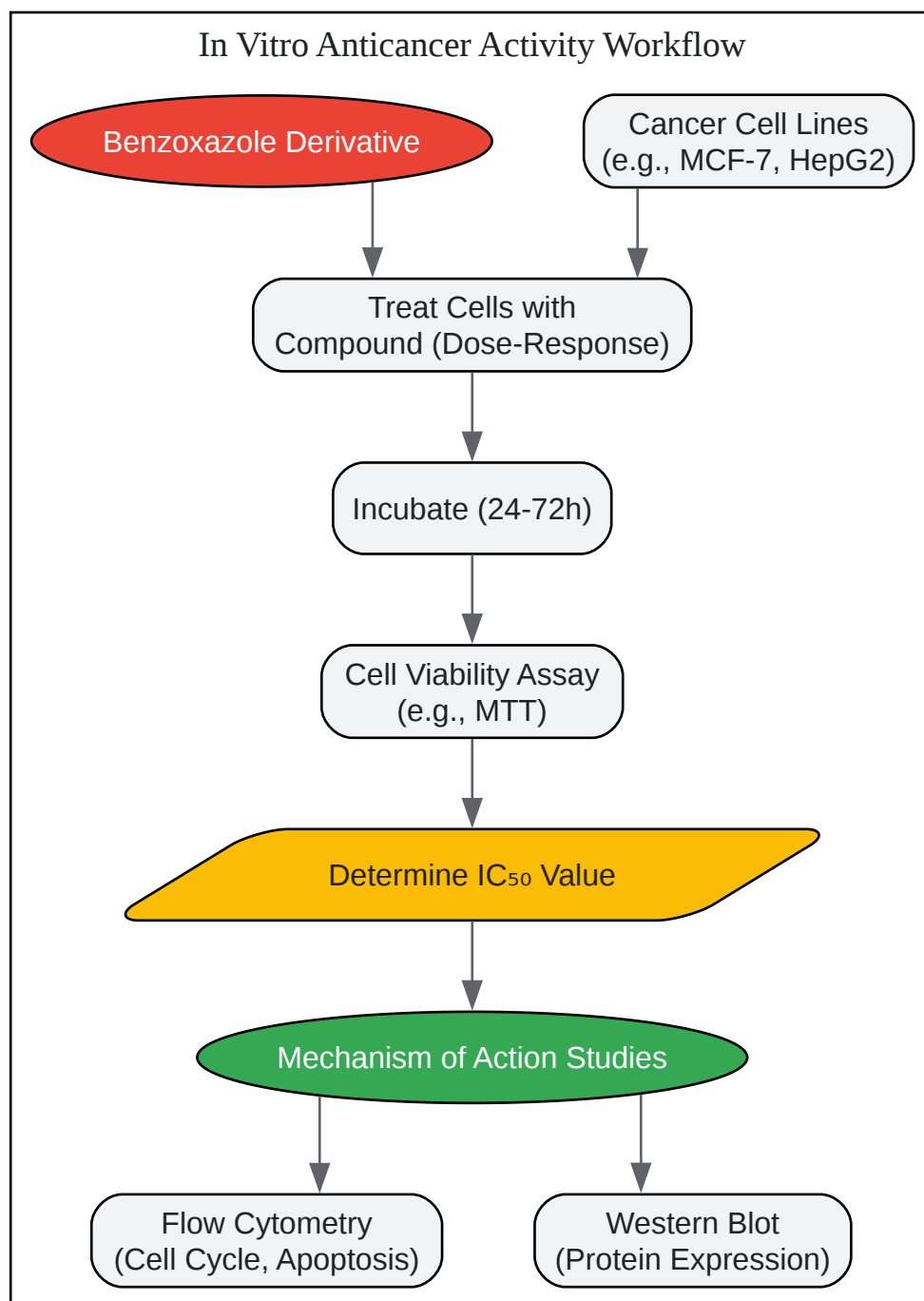
**Anticancer Activity:** Several studies have demonstrated that benzoxazole derivatives possess potent anticancer properties. For instance, some derivatives have been shown to inhibit human

ovarian carcinoma cells in vitro, potentially through the inhibition of DNA synthesis.[4] Other benzoxazole compounds have been developed as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.[13] A novel synthesized benzoxazole derivative has been shown to reduce the activation of NF- $\kappa$ B, leading to increased apoptosis in breast cancer cell lines.[14]

**Antibacterial Activity:** **2-Methylbenzoxazole** has been reported to inhibit the growth of bacteria such as *S. aureus* and *E. coli*. The proposed mechanism, though not fully elucidated, may involve the inhibition of protein or DNA synthesis, potentially by targeting enzymes like DNA gyrase and topoisomerase IV.[4]

Due to a lack of specific signaling pathway data for **2-methylbenzoxazole**, the diagram below illustrates a generalized workflow for evaluating the in vitro anticancer activity of a benzoxazole compound, a common procedure in drug discovery.





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**Caption:** Workflow for evaluating the in vitro anticancer activity of benzoxazole derivatives.

## Safety and Handling

**2-Methylbenzoxazole** is considered hazardous. It is harmful if swallowed and causes skin and severe eye irritation.[3] It may also cause respiratory irritation. It is a combustible liquid.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light.[7]

## Conclusion

**2-Methylbenzoxazole** is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic chemistry methods. While its direct biological applications are limited, the benzoxazole scaffold it represents is of significant interest to the drug discovery community. Further research into the biological activities of **2-methylbenzoxazole** and its derivatives may uncover novel therapeutic agents. This guide provides a foundational resource for researchers working with this compound, encompassing its core properties, synthesis, characterization, and potential relevance in medicinal chemistry.

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